1-methyl-1H-indazole-3-carbonyl chloride
Overview
Description
1-methyl-1H-indazole-3-carbonyl chloride is a chemical compound with the empirical formula C9H7ClN2O and a molecular weight of 194.62 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indazole-3-carbonyl chloride consists of a 1H-indazole ring substituted at the 1-position with a methyl group and at the 3-position with a carbonyl chloride group .Physical And Chemical Properties Analysis
1-methyl-1H-indazole-3-carbonyl chloride is a solid substance . It has an empirical formula of C9H7ClN2O and a molecular weight of 194.62 .Scientific Research Applications
Reactivity Studies and NMR Analysis : It is used for studying the reactivity of indazoles and benzotriazoles towards N-methylation and their 1H nuclear magnetic resonance (NMR) spectra (Palmer, Findlay, Kennedy, & McIntyre, 1975).
Formation of N-heterocyclic Carbenes and Metal Complexes : The compound is utilized in forming N-heterocyclic carbenes, undergoing ring transformations, and forming complexes with various metals (Guan, Gjikaj, & Schmidt, 2014).
Photochemical Applications : It plays a role in photochemistry to produce aromatic nitrenium ions and various nitrenium compounds (Georgarakis, Schmid, & Hansen, 1979).
Synthesis of Indazoles : The chemical is used in the preparation of indazoles via metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes (Counceller, Eichman, Wray, Welin, & Stambuli, 2012).
Synthesis of 2H-Indazole Derivatives : It assists in the synthesis of 2H-indazole derivatives and their compounds (Molina, Arques, & Vinader, 1990).
Oxadiazoles Synthesis : The compound is also used in synthesizing 1,2,4- and 1,3,4-oxadiazoles (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
Pharmaceutical Research : In pharmaceuticals, 1,3,5-substituted indoles and indazoles, including this compound, are investigated as receptor antagonists for conditions like asthma (Matassa et al., 1990).
Antispermatogenic Activity : It's involved in studies exploring antispermatogenic activity and inhibiting spermatogenesis (Corsi & Palazzo, 1976).
OLED Applications : Some indazoles, potentially including this derivative, are considered for OLED applications due to their high fluorescence quantum yields and thermal stability (Zhang et al., 2013).
Anticancer Potential : Derivatives of this compound have shown antiproliferatory activities in various cancer cells and non-small cell lung cancer models (郭瓊文, 2006).
Safety And Hazards
1-methyl-1H-indazole-3-carbonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It reacts violently with water, liberating toxic gas . It should be stored locked up in a well-ventilated place, and its container should be kept tightly closed .
Future Directions
Indazole derivatives, including 1-methyl-1H-indazole-3-carbonyl chloride, have shown a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives are expected to be explored further in the future for the treatment of various pathological conditions .
properties
IUPAC Name |
1-methylindazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNWVMBPSINFBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427415 | |
Record name | 1-methyl-1H-indazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indazole-3-carbonyl chloride | |
CAS RN |
106649-02-9 | |
Record name | 1-methyl-1H-indazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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